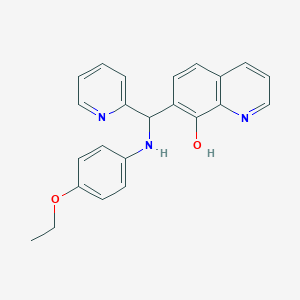

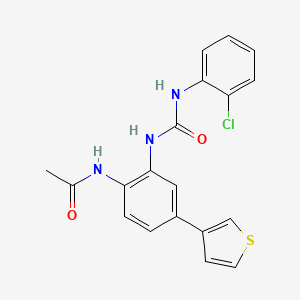

![molecular formula C8H9F3N4O2 B2490917 2-甲基-3-硝基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶 CAS No. 2460755-08-0](/img/structure/B2490917.png)

2-甲基-3-硝基-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines typically involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and the condensation with aqueous hydrazine. Such processes lead to the formation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which have been found to exhibit novel fluorescent properties, suggesting potential utility as attractive fluorophores due to the presence of multiple binding sites (Yan‐Chao Wu et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[1,5-a]pyrimidines reveals a privileged structure conducive for library synthesis, showcasing the importance of the core molecule's characteristics in determining its reactivity and potential applications. The structure promotes the synthesis of a broad chemical set, enabling the exploration of its diverse chemical behavior (B. T. Gregg et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines allows for the synthesis of a wide range of derivatives through various chemical reactions. For instance, the liquid-phase synthesis approach enables the creation of extensive libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the scaffold's versatility (I. Dalinger et al., 2005)

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as their fluorescence and thermal stability, are influenced by their molecular structure. For instance, certain derivatives exhibit stronger fluorescence intensity compared to their methyl analogues, indicating their potential as fluorophores. Additionally, the thermal decomposition profiles of these compounds indicate low thermal stability, which is crucial for understanding their behavior under different conditions (Felipe S. Stefanello et al., 2022).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, including their reactivity and potential as antimicrobial agents, are noteworthy. Synthesis methods have led to compounds with significant anti-inflammatory and antimicrobial activities, demonstrating the practical applications of these derivatives in medicinal chemistry. The ability to synthesize and modify these compounds for specific applications underscores their versatility and potential for further exploration (R. Aggarwal et al., 2014).

科学研究应用

杂环化合物的合成

- 该化合物参与了杂环化合物的合成,如嘧唑并[1,5-a]嘧啶或嘧唑并[3,4-b]-吡啶,取决于工艺条件。一项研究突出了稳定中间产物的形成,即2-甲基-5,7-双(三氟甲基)-4,5,6,7-四氢嘧唑并[1,5-a]-嘧啶-5,7-二醇,通过脱水生成了上述化合物(Petrov, Emelina, & Selivanov, 2008)。

抗菌和抗炎药物

- 合成了一系列2-H/甲基-3-苯基-5-烷基/芳基/杂环基-7-三氟甲基嘧唑并[1,5-a]嘧啶,并评估了它们的抗炎和抗菌性能。一种化合物展现出与标准药物吲哚美辛相当的抗炎活性,一些化合物对革兰氏阳性细菌和致病真菌显示出有希望的抗菌活性(Aggarwal et al., 2014)。

液相合成组合化合物库

- 液相合成方法已用于制备超过2200种7-三氟甲基取代的嘧唑并[1,5-a]嘧啶和4,5,6,7-四氢嘧唑并[1,5-a]嘧啶羧酰胺。该方法涉及通过5-氨基嘧啶衍生物与相应的三氟甲基-β-二酮缩合来组装嘧唑并[1,5-a]嘧啶环,展示了该化合物在生成多样化分子库中的实用性(Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005)。

固态和溶液光学性质

- 对5-(烷基/芳基/杂环基)-2-甲基-7-(三氟甲基)嘧唑并[1,5-a]嘧啶的光物理性质进行的研究揭示了它们在固态和溶液中的UV-Vis吸收和荧光性质,这项研究突出了这些化合物在开发具有特定光学性质的材料中的潜在应用(Stefanello et al., 2022)。

作用机制

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

未来方向

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is also a focus of current research .

属性

IUPAC Name |

2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N4O2/c1-4-6(15(16)17)7-12-3-2-5(8(9,10)11)14(7)13-4/h5,12H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSHMNCOYOWICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(CCNC2=C1[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

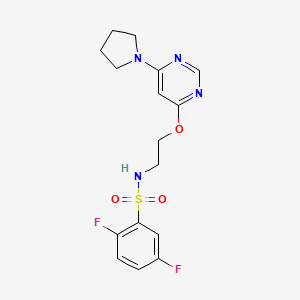

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

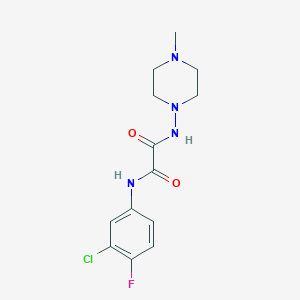

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

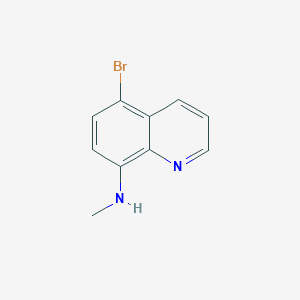

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)